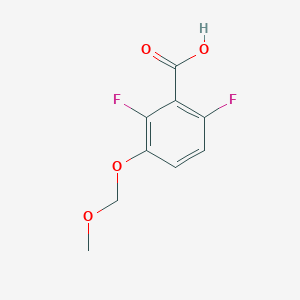

2,6-Difluoro-3-(methoxymethoxy)benzoic acid

Descripción general

Descripción

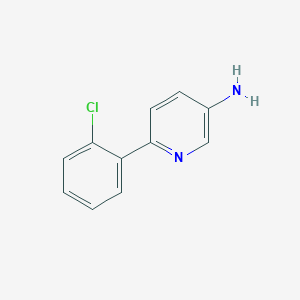

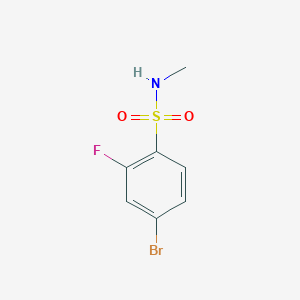

2,6-Difluoro-3-(methoxymethoxy)benzoic acid is a chemical compound with the molecular formula C9H8F2O4 . It has a molecular weight of 218.16 . The IUPAC name for this compound is 2,6-difluoro-3-(methoxymethoxy)benzoic acid .

Molecular Structure Analysis

The molecular structure of 2,6-Difluoro-3-(methoxymethoxy)benzoic acid can be represented by the InChI code: 1S/C9H8F2O4/c1-14-4-15-6-3-2-5 (10)7 (8 (6)11)9 (12)13/h2-3H,4H2,1H3, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

2,6-Difluoro-3-(methoxymethoxy)benzoic acid is a solid at room temperature . It has a boiling point of 70-73°C . The compound’s density is 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Environmental Fate and Toxicity of Fluorinated Alternatives

Recent research has emphasized the environmental persistence, bioaccumulation, and toxicity of fluorinated compounds, including novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs). These alternatives exhibit systemic multiple organ toxicities and potentially comparable or more serious environmental and health risks than legacy PFASs. This underscores the urgent need for additional toxicological studies to evaluate the safety of these fluorinated alternatives for long-term use (Wang et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental persistence and bioaccumulation of polyfluoroalkyl chemicals have led to increased regulatory scrutiny. Studies have explored the microbial degradation pathways of these compounds, revealing that they can degrade into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), among other products. These findings highlight the complexity of PFAS degradation and the need for further research to understand their environmental fate and impact (Liu & Avendaño, 2013).

Developmental Toxicity of Perfluoroalkyl Acids and Derivatives

Research into the developmental toxicity of perfluoroalkyl acids, such as PFOS and PFOA, has intensified due to their widespread detection in human populations. Studies have suggested avenues of research that could further elucidate the developmental effects of these compounds, contributing to a better understanding of their potential risks to human health (Lau, Butenhoff, & Rogers, 2004).

Benzoic Acid in Gut Function Regulation

Benzoic acid, widely used as an antimicrobial and antifungal preservative, has been shown to improve gut health by promoting functions such as digestion, absorption, and barrier integrity. This suggests a potential area of application for benzoic acid in improving gastrointestinal health, although the exact mechanisms and optimal levels of use require further investigation (Mao et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2,6-difluoro-3-(methoxymethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOFWMJEVNKHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1397041.png)

![2-(P-Tolylsulfonyl)-6-thia-2-azaspiro[2.5]octane](/img/structure/B1397052.png)

![8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1397057.png)

![tert-butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B1397058.png)

![Tert-butyl 6-amino-2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate](/img/structure/B1397061.png)